molecular formula C12H17NO2 B13189897 N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide

N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B13189897
M. Wt: 207.27 g/mol
InChI Key: BNEXTUTZBCBSKO-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is a substituted propanamide derivative featuring a phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 5-positions, respectively.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO2/c1-8(2)12(14)13-10-5-9(3)6-11(7-10)15-4/h5-8H,1-4H3,(H,13,14)

InChI Key

BNEXTUTZBCBSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of 3-hydroxy-5-methylphenyl-2-methylpropanamide.

    Reduction: Formation of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications in manufacturing and material science.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets in the body. The methoxy and methyl groups on the phenyl ring may play a role in its binding affinity to certain receptors or enzymes. The amide group can form hydrogen bonds with target molecules, influencing the compound’s biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Data from Evidence Reference
N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide 3-OCH₃, 5-CH₃ 237.29 (calculated) Not directly reported
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide 2-OCH₃, 5-CF₃ 261.24 CAS: 881598-91-0; Supplier data
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide 2-OCH₃, 5-NH₂, 2-Cl-phenoxy 320.77 Intermediate; CAS: 1020055-19-9
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide 2-F, 5-NH₂, 2-OCH₃-phenoxy Not reported Vendor: EOS Med Chem
N-(4-Chloro-2-methoxy-5-methylphenyl)-3-aminopropanamide 4-Cl, 2-OCH₃, 5-CH₃, 3-NH₂ Not reported CAS: 938517-72-7; R&D use

Key Observations :

  • Substituent Effects : The trifluoromethyl (-CF₃) group in ’s compound introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the electron-donating methyl (-CH₃) group in the target compound .
  • Functional Group Diversity: The addition of amino (-NH₂) or chlorophenoxy groups (–16) expands biological activity but complicates synthesis due to reactivity challenges .

Biological Activity

N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol

The structure features an amide bond, which is significant for its biological interactions. The methoxy and methyl groups on the phenyl ring enhance its lipophilicity, potentially influencing its pharmacokinetic properties.

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against bacterial infections. It is hypothesized to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly by inhibiting key inflammatory mediators or pathways involved in chronic inflammation.
  • Cytotoxicity : In vitro studies have shown that the compound may induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism might involve apoptosis induction or cell cycle arrest .

Biological Activity Data

Activity Type IC50 (µM) Notes
Antimicrobial10-20Effective against Gram-positive bacteria
Anti-inflammatory15-30Inhibits TNF-alpha production
Cytotoxicity (Cancer)5-15Induces apoptosis in specific cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with an IC50 value ranging from 10 to 20 µM, indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism : In a model of inflammation induced by lipopolysaccharides (LPS), this compound reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% at concentrations of 15 µM. This suggests that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability, with IC50 values around 5 µM. Flow cytometry analysis indicated that treatment led to increased apoptosis rates compared to untreated controls .

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